rac Ambrisentan Methyl Ester

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

rac Ambrisentan Methyl Ester (CAS 1240470-84-1) is a racemic mixture of the methyl ester derivative of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist. Chemically designated as 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid methyl ester (molecular formula C23H24N2O4; molecular weight 392.45 g/mol), this compound is a key protected intermediate in the chemical synthesis of Ambrisentan.

Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
CAS No. 1240470-84-1
Cat. No. B143197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Ambrisentan Methyl Ester
CAS1240470-84-1
Synonymsα-[(4,6-Dimethyl-2-pyrimidinyl)oxy]-β-methoxy-β-phenyl-benzenepropanoic Acid Methyl Ester; 
Molecular FormulaC23H24N2O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
InChIInChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3
InChIKeyRCOLWOXJIUGEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Ambrisentan Methyl Ester (CAS 1240470-84-1): A Critical Reference Standard for Endothelin Receptor Antagonist Analysis


rac Ambrisentan Methyl Ester (CAS 1240470-84-1) is a racemic mixture of the methyl ester derivative of Ambrisentan, a potent and selective endothelin type-A (ETA) receptor antagonist [1]. Chemically designated as 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid methyl ester (molecular formula C23H24N2O4; molecular weight 392.45 g/mol), this compound is a key protected intermediate in the chemical synthesis of Ambrisentan . Unlike the active pharmaceutical ingredient (API), which is the optically pure (S)-enantiomer carboxylic acid, this racemic methyl ester serves a distinct analytical role in pharmaceutical quality control, method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions. Fully characterized reference standards of this compound are supplied with comprehensive Certificates of Analysis (COA) and can be traced against pharmacopeial standards (USP or EP), ensuring regulatory compliance [2].

Why rac-Ambrisentan Methyl Ester (CAS 1240470-84-1) Cannot Be Substituted by the Free Acid API or Other In-Class Intermediates


In pharmaceutical quality control and synthetic chemistry, rac Ambrisentan Methyl Ester cannot be directly interchanged with structurally similar compounds such as the Ambrisentan API (free carboxylic acid), the enantiopure (S)-Ambrisentan Methyl Ester (CAS 1106685-61-3), or the ethyl ester analog. The methyl ester functional group differentiates it chromatographically and serves as a 'protected' form in synthesis, enabling it to function as a critical reference marker for specific process-related impurities that are not covered by API standards . Its designation as a key intermediate by multiple patent routes—including chiral resolution processes with L-proline methyl ester hydrochloride [1] and asymmetric epoxidation —underscores its specific role in synthetic route definition and impurity profiling. Using the free acid or an alternative ester would fail to replicate the validated chromatographic retention behavior (e.g., resolution above 2.0 from degradation products) or the precise identity confirmation required for ANDA submissions, leading to regulatory gaps in impurity threshold verification [2].

Head-to-Head Quantitative Differentiation: rac-Ambrisentan Methyl Ester vs. Alternatives


Racemate Identity Provides a Validated System Suitability Marker for Achiral Chromatographic Methods

In validated RP-HPLC methods for Ambrisentan tablets, rac Ambrisentan Methyl Ester is implicitly targeted as a process-related impurity peak, with the method ensuring baseline separation (resolution > 2.0) from the API peak and degradation products. Unlike the enantiopure (S)-Ambrisentan Methyl Ester (CAS 1106685-61-3) which would co-elute or require a separate chiral method, the racemate serves as a more comprehensive marker for method specificity, challenging the achiral separation system to resolve both enantiomers if present [1]. The validated method achieves LOQ of 0.66 ng for Ambrisentan and demonstrates consistent recovery of impurities between 95.80% and 103.69% across nine determinations [1].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Quantified Purity Specification Gap: Racemate Reference Standard vs. Generic Research-Grade Intermediate

Reference standard-grade rac Ambrisentan Methyl Ester is commercially supplied at a certified purity of NLT 98% (HPLC), with comprehensive characterization data (NMR, MS, HPLC) and traceability options to USP or EP pharmacopeial standards [1]. In contrast, generic research-grade material may be offered at a minimum purity specification of only 95% (HPLC) , while certain supplier catalogs indicate purity as low as 90% . This gap in certified purity directly impacts the accuracy of impurity quantification in ANDA stability studies.

Reference Standard Purity Quality Control Regulatory Compliance

Synthetic Route Definition: Methyl Ester Intermediate Yields a Higher Purity API vs. Alternative Ester Hydrolysis Routes

Patent and literature routes employing the racemic methyl ester intermediate demonstrate robust API purity. A process recycling the unwanted isomer of (+)-Ambrisentan from resolution mother liquors produces the racemate intermediate with purities over 99.5%, ultimately delivering (+)-Ambrisentan in 47% overall yield with >99.5% purity and 99.8% enantiomeric excess (e.e.) at a 100 g scale without column chromatography . Another asymmetric epoxidation route using a methyl ester pathway yields optically pure (+)-Ambrisentan with 53% total yield and >99% e.e. at >100 g scale . Comparative data for the ethyl ester analog are neither disclosed in these patents nor supported by published literature with equivalent yield or purity outcomes.

Process Chemistry Chiral Synthesis API Manufacturing

Stability-Indicating Method Specificity: Racemate Response Factor Enables Accurate Quantitation of Degradation Products

A published stability-indicating RP-HPLC method validated for Ambrisentan and its five potential impurities in bulk drug substance demonstrates a correlation coefficient greater than 0.997 for Ambrisentan and each impurity [1]. The method achieves recovery of impurities between 92.8% and 103.5% and recovery of Ambrisentan between 99.2% and 100.7% [1]. rac Ambrisentan Methyl Ester serves as a representative impurity/process-intermediate marker in this system, enhancing validation robustness. In a related tablet assay that identifies related substances including Impurity D (2-hydroxy-3-methoxy-3,3-diphenyl propanoic acid methyl ester), the relative correction factor for Impurity D is 1.09, while that for other impurities such as Impurity C (3,3-diphenyloxirane-2-carboxylic acid methyl ester) is 2.20—demonstrating that structurally related methyl ester impurities have distinct response characteristics and must be individually validated rather than being quantified with a single generic standard [2].

Stability Studies Forced Degradation ICH Validation

Differential Pharmacopeial Traceability: Methyl Ester Racemate vs. Hydroxy Acid or Ethyl Ester Impurity Standards

Among Ambrisentan-related impurity reference standards, rac Ambrisentan Methyl Ester (CAS 1240470-84-1) stands out due to its explicit supplier commitment to providing traceability against pharmacopeial standards (USP or EP) based on feasibility, a feature not uniformly offered for alternative Ambrisentan impurities such as the hydroxy acid impurity (CAS 178306-52-0) or the vinyloxy impurity (CAS 1639429-81-4) [1]. Additionally, the stable isotope-labeled analog rac Ambrisentan Methyl Ester-[d3] (CAS 1329837-75-3) provides a well-characterized melting point of 123-125°C, purity of 98%, and atom D enrichment of 98% , enabling use as an internal standard for LC-MS quantitation—a capability that non-deuterated or alternative ester forms cannot fulfill for isotope dilution mass spectrometry.

Pharmacopeial Compliance USP/EP Traceability Reference Standard Procurement

High-Value Procurement Scenarios for rac-Ambrisentan Methyl Ester (CAS 1240470-84-1)


ANDA and DMF Submission Support: Method Validation and Impurity Qualification

rac Ambrisentan Methyl Ester is the designated reference standard for qualifying and quantifying process-related impurities during Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Ambrisentan tablets. Validated HPLC methods demonstrate that the compound is completely separated from the API and degradation products with a resolution above 2.0, and impurities are recovered with accuracy between 95.80% and 103.69% [1]. Laboratories procuring this reference standard gain access to a fully characterized, regulatory-compliant product with potential pharmacopeial traceability to USP or EP [2], which is essential for establishing system suitability and demonstrating method specificity to regulatory authorities.

Stability-Indicating Method Development for API and Finished Dosage Forms

Forced degradation studies conducted under ICH guidelines require a stability-indicating method capable of resolving Ambrisentan from its related substances. Using rac Ambrisentan Methyl Ester as a key degradation marker or process impurity standard, validated RP-HPLC methods have been developed that achieve correlation coefficients greater than 0.997 for Ambrisentan and its five impurities, with recovery accuracies between 92.8% and 103.5% for impurities [1]. The documented relative correction factor (1.09) for structurally related methyl ester impurities, as distinct from other impurities (correction factor 2.20), necessitates the use of this specific reference standard for accurate quantitation in stability studies [2].

Process Chemistry and Route Scouting: Validating Chiral Resolution Efficiency

Chemical process development teams optimizing the synthesis of (+)-Ambrisentan can use rac Ambrisentan Methyl Ester as the starting point for chiral resolution method development. Published process research demonstrates that the racemate can be resolved with chiral resolving agents such as L-proline methyl ester hydrochloride, enabling access to the desired (S)-enantiomer [1]. A robust manufacturing route proceeding via this racemic methyl ester has been reported to yield (+)-Ambrisentan at 47% overall yield with >99.5% chemical purity and 99.8% enantiomeric excess on a 100-g scale, with only one recycling step of the mother liquors and no column chromatography [2]. This quantitative benchmark allows process chemists to calibrate their own resolution efficiency against published standards.

Bioanalytical LC-MS/MS Quantitation Using a Deuterated Internal Standard

For bioanalytical laboratories quantifying Ambrisentan in plasma or tissue samples, rac Ambrisentan Methyl Ester-[d3] (CAS 1329837-75-3)—the isotopically labeled analog of the target compound—serves as an ideal internal standard for LC-MS/MS methods. The labeled standard exhibits a well-characterized melting point of 123–125°C, certified purity of 98%, and a deuteration enrichment of 98% atom D [1]. Its physicochemical properties (density of 1.2 ± 0.1 g/cm³; solubility in DMSO and Methanol) closely mimic the unlabeled analyte, minimizing matrix effects while enabling precise isotope dilution quantitation, a capability not offered by non-deuterated or alternative ester impurity standards [1].

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